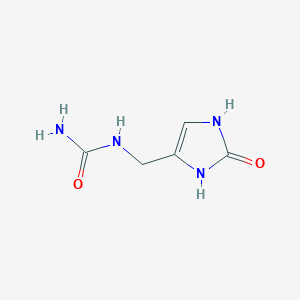

1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea

Description

1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea is a heterocyclic urea derivative featuring a 2-oxoimidazole core linked to a urea group via a methyl bridge. This compound combines the hydrogen-bonding capacity of urea with the aromatic and chelating properties of the imidazolinone ring, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis typically involves reactions with triphosgene or alkylation strategies, as observed in related compounds .

Properties

CAS No. |

861595-45-1 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(2-oxo-1,3-dihydroimidazol-4-yl)methylurea |

InChI |

InChI=1S/C5H8N4O2/c6-4(10)7-1-3-2-8-5(11)9-3/h2H,1H2,(H3,6,7,10)(H2,8,9,11) |

InChI Key |

HFBCIQPFHINBJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N1)CNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to achieve efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can lead to a wide range of functionalized imidazole compounds.

Scientific Research Applications

1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 2-oxoimidazole-urea scaffold distinguishes it from analogues with pyrazole, benzimidazole, or imidazolinone cores. Key comparisons include:

- Pyrazole-based Ureas (e.g., 9a, 9b in ): Core: Pyrazole ring instead of imidazolinone. Substituents: Ethyl and phenyl groups attached to urea. The pyrazole’s aromaticity may enhance lipophilicity but decrease polarity .

- Bis-imidazole Ureas (e.g., Compound 5 in ): Core: Two 2-oxoimidazole units bridged by urea.

- Imidazolinone Herbicides (e.g., Imazethapyr in ): Core: Imidazolinone with pyridinecarboxylic acid substituents. Impact: The carboxylic acid group confers herbicidal activity via acetolactate synthase inhibition, whereas the target’s urea group may target enzymes requiring hydrogen-bond donors .

Spectroscopic and Physicochemical Properties

Key spectral data highlight structural differences:

The target compound’s urea NH protons resonate downfield (δ 7.2) due to strong hydrogen bonding, whereas pyrazole-based ureas show upfield shifts (δ 6.8) .

Biological Activity

1-((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.

- Cytotoxic Effects : It has demonstrated cytotoxic effects in vitro, particularly against specific cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

- Interference with Cell Cycle Regulation : It may disrupt normal cell cycle progression, leading to cell death.

Antitumor Activity

A study conducted by researchers evaluated the antiproliferative effects of this compound against a panel of cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HCT116 | 15.5 | Human colon cancer |

| MCF7 | 12.3 | Human breast cancer |

| A549 | 20.0 | Human lung adenocarcinoma |

| U87 MG | 18.7 | Human glioblastoma |

The compound exhibited significant cytotoxicity across these cell lines, with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against various bacterial strains. The findings are presented in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that this compound possesses notable antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.